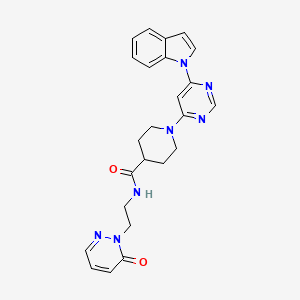

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Description

1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a heterocyclic small molecule characterized by a pyrimidine-indole core linked to a piperidine carboxamide moiety and a pyridazine-derived ethyl side chain.

Properties

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c32-23-6-3-10-28-31(23)15-11-25-24(33)19-7-12-29(13-8-19)21-16-22(27-17-26-21)30-14-9-18-4-1-2-5-20(18)30/h1-6,9-10,14,16-17,19H,7-8,11-13,15H2,(H,25,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDCMRSWKOQAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCN2C(=O)C=CC=N2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its anti-inflammatory, anti-cancer, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes an indole moiety, a pyrimidine ring, and a piperidine group, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential in medicinal chemistry. Key findings include:

Anti-inflammatory Activity

Recent research indicates that derivatives containing the oxopyridazine moiety exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for selected derivatives ranged from 0.05 to 0.14 mM for COX-2 inhibition, demonstrating potent activity compared to standard inhibitors like Celecoxib .

Anti-cancer Activity

In vitro studies have demonstrated that compounds with indole and pyrimidine structures exhibit antiproliferative effects against various human cancer cell lines. For example, derivatives of indole have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . The specific compound under discussion has not been directly tested in this context; however, its structural analogs suggest potential efficacy against cancer.

Enzyme Inhibition Studies

The compound has been assessed for its ability to inhibit key enzymes involved in inflammatory pathways:

| Enzyme | IC50 (mM) | Selectivity |

|---|---|---|

| COX-1 | 5 - 12.6 | Low |

| COX-2 | 0.05 - 0.14 | High |

| 5-LOX | Not reported | N/A |

This table summarizes the enzyme inhibition profile of related compounds, indicating a strong preference for COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective COX inhibitors .

Case Study 1: Inhibition of COX Enzymes

A study conducted on pyridazine-based sulfonamides revealed that certain derivatives exhibited remarkable selectivity towards COX-2 with very low IC50 values. These findings suggest that modifications to the core structure of the compound could enhance its selectivity and potency against inflammatory conditions .

Case Study 2: Antiproliferative Effects

In a series of experiments evaluating the antiproliferative effects of indole derivatives, compounds similar to the target molecule demonstrated significant activity against human cancer cell lines. The correlation between structural modifications and biological activity was established through structure-activity relationship (SAR) analysis .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for drug development:

- Histamine Receptor Modulation : Compounds similar to this structure have been studied for their role as histamine H3 receptor antagonists. These antagonists are promising in treating conditions related to obesity and other metabolic disorders by modulating histaminergic signaling pathways .

- Neuroprotective Effects : The indole and pyrimidine moieties present in the compound suggest potential neuroprotective effects, making it relevant in the context of neurodegenerative diseases like Parkinson's disease. Studies have indicated that derivatives of indole can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several areas:

Treatment of Neurological Disorders

Research indicates that compounds with similar structures can effectively target neurological conditions. For instance, the inhibition of MAO-B has been linked to improved motor function in Parkinson's disease models .

Anticancer Activity

Some derivatives have shown promise in anticancer research. The structural components may interact with various cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines.

Anti-inflammatory Properties

Compounds derived from the indole and pyrimidine frameworks have been associated with anti-inflammatory activities. This is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases, where modulation of immune responses is crucial.

Case Studies

Several studies highlight the efficacy of similar compounds:

- Monoamine Oxidase B Inhibition : A study demonstrated that a compound structurally related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide exhibited significant MAO-B inhibition with an IC50 value of 0.009 µM. This suggests strong potential for neuroprotective applications .

- Histamine H3 Antagonism : Another investigation focused on H3 receptor antagonists showed that these compounds could effectively reduce food intake and body weight in animal models, indicating their potential utility in obesity management .

Comparison with Similar Compounds

Research Findings and Data Gaps

Anticipated Mechanisms

- Kinase Inhibition : The pyrimidine-indole core resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs).

- Enzyme Modulation: The pyridazinone group may confer AChE or phosphodiesterase inhibitory activity, as seen in related compounds .

Critical Data Requirements

- Synthetic Optimization : Yield and purity data for the target compound are absent but critical for scalability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide?

- Methodology : The synthesis involves multi-step reactions, including:

- Pyrimidine-Indole Core Formation : Coupling 4-chloropyrimidine with indole derivatives under basic conditions (e.g., K₂CO₃) to introduce the indole substituent.

- Piperidine Carboxamide Assembly : Reacting 4-piperidinecarboxylic acid with ethylenediamine derivatives (e.g., 2-(6-oxopyridazin-1-yl)ethylamine) using coupling agents like HATU or DCC.

- Final Amide Bond Formation : Utilizing carbodiimide-based reagents (e.g., DIC) in the presence of DMAP to link the pyrimidine-indole and piperidine-carboxamide moieties.

- Reference: Similar strategies are employed in synthesizing pyridazinone-linked carboxamides .

Q. How is the compound structurally characterized in academic research?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the indole, pyrimidine, and piperidine regions. For example, the indole NH proton appears as a singlet near δ 11.5 ppm, while pyridazinone protons resonate between δ 6.0–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and pyridazinone ring vibrations (~1600 cm⁻¹) .

Q. What preliminary biological assays are recommended for this compound?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays, given the indole and pyrimidine motifs’ affinity for ATP-binding pockets.

- Cytotoxicity Testing : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Reference: Piperidine-carboxamides with aromatic substituents often exhibit kinase-modulating properties .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrimidine-indole coupling step?

- Methodology :

- Reagent Optimization : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to enhance nucleophilic substitution efficiency.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high yields.

- Reference: Similar optimizations are documented for pyrimidine derivatives .

Q. How to resolve contradictions in NMR data for piperidine ring conformers?

- Methodology :

- Variable Temperature NMR : Analyze at 25°C and 60°C to identify dynamic conformational changes.

- 2D NMR (COSY, NOESY) : Map coupling between piperidine protons (e.g., axial vs. equatorial H-2/H-6) to assign stereochemistry.

- Reference: Piperidine ring dynamics are well-characterized using 2D techniques .

Q. What computational methods support mechanistic studies of target binding?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PDB: 1ATP).

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess binding stability.

- QM/MM Calculations : Evaluate electronic interactions at the pyridazinone-binding pocket.

- Reference: Hybrid computational approaches are validated for carboxamide derivatives .

Q. How to address batch-to-batch variability in biological activity?

- Methodology :

- HPLC Purity Analysis : Ensure ≥98% purity using C18 columns (gradient: 10–90% acetonitrile in H₂O).

- Crystallography : Grow single crystals (e.g., via vapor diffusion) to confirm stereochemical consistency.

- Bioactivity Correlation : Statistically correlate purity/structural data with IC₅₀ values using PCA analysis.

- Reference: Batch variability mitigation is critical for pharmacological reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.